[1-Hydroxy-2-[3-(2-hydroxy-2,2-diphosphonoethyl)imidazol-1-ium-1-yl]-1-phosphonoethyl]phosphonic acid
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Overview
Description
[1-Hydroxy-2-[3-(2-hydroxy-2,2-diphosphonoethyl)imidazol-1-ium-1-yl]-1-phosphonoethyl]phosphonic acid: is a complex organic compound with significant applications in various scientific fields This compound is known for its unique structure, which includes multiple phosphonic acid groups and an imidazolium ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1-Hydroxy-2-[3-(2-hydroxy-2,2-diphosphonoethyl)imidazol-1-ium-1-yl]-1-phosphonoethyl]phosphonic acid typically involves the reaction of imidazole derivatives with phosphonic acid precursors. The reaction conditions often require controlled temperatures and pH levels to ensure the correct formation of the compound. Specific details on the synthetic routes and reaction conditions can be found in specialized chemical synthesis literature .
Industrial Production Methods: Industrial production of this compound may involve large-scale chemical reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may also include purification steps such as crystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, particularly at the hydroxyl groups.
Reduction: Reduction reactions may target the imidazolium ring or the phosphonic acid groups.
Substitution: Substitution reactions can occur at various positions on the imidazole ring or the phosphonic acid groups.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while substitution reactions may introduce new functional groups into the molecule .
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a reagent in various organic synthesis reactions. Its unique structure allows it to participate in complex chemical transformations.
Biology: In biological research, it is studied for its potential effects on cellular processes. Its ability to interact with biological molecules makes it a valuable tool in biochemical studies.
Medicine: Medically, this compound is investigated for its potential in treating bone-related diseases such as osteoporosis. Its ability to bind to bone tissue and inhibit bone resorption makes it a promising candidate for therapeutic applications .
Industry: In industrial applications, this compound is used in the development of specialized materials and coatings. Its chemical properties make it suitable for use in various industrial processes .
Mechanism of Action
The mechanism of action of [1-Hydroxy-2-[3-(2-hydroxy-2,2-diphosphonoethyl)imidazol-1-ium-1-yl]-1-phosphonoethyl]phosphonic acid involves its interaction with specific molecular targets. In medical applications, it binds to bone tissue and inhibits the activity of osteoclasts, the cells responsible for bone resorption. This action helps to maintain bone density and prevent bone loss .
Properties
Molecular Formula |
C7H17N2O14P4+ |
---|---|
Molecular Weight |
477.11 g/mol |
IUPAC Name |
[1-hydroxy-2-[3-(2-hydroxy-2,2-diphosphonoethyl)imidazol-1-ium-1-yl]-1-phosphonoethyl]phosphonic acid |
InChI |
InChI=1S/C7H16N2O14P4/c10-6(24(12,13)14,25(15,16)17)3-8-1-2-9(5-8)4-7(11,26(18,19)20)27(21,22)23/h1-2,5,10-11H,3-4H2,(H7-,12,13,14,15,16,17,18,19,20,21,22,23)/p+1 |
InChI Key |
SLJRRWMZTREGIF-UHFFFAOYSA-O |
Canonical SMILES |
C1=C[N+](=CN1CC(O)(P(=O)(O)O)P(=O)(O)O)CC(O)(P(=O)(O)O)P(=O)(O)O |
Origin of Product |
United States |
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